Methyl hydrogen phosphate

Description

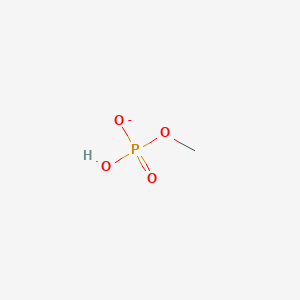

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAULPUQFIIOTL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O4P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12789-45-6 | |

| Record name | Phosphoric acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Hydrogen Phosphate

Direct Esterification Routes

Direct esterification represents a straightforward approach to producing methyl hydrogen phosphate (B84403). This method typically involves the reaction of an alcohol with a phosphoric acid derivative.

Reaction of Phosphoric Acid with Methanol (B129727) under Controlled Conditions

The direct reaction between phosphoric acid and methanol is a fundamental method for the synthesis of methyl hydrogen phosphate. libretexts.org This esterification process can be influenced by several factors, including temperature, pressure, and the use of catalysts. sciencemadness.org

Under ambient conditions, the reaction between phosphoric acid and methanol proceeds, but the yield of this compound can be significantly enhanced under high pressure. For instance, at 6 GPa and 25 °C, the esterification reaction is markedly accelerated, resulting in a 17.0% yield of monomethyl phosphate and a 0.3% yield of dimethyl phosphate. researchgate.net This represents a 34-fold increase in the yield of monomethyl phosphate compared to the reaction under ambient conditions. researchgate.net The use of a dehydrating agent or techniques to remove the water formed during the reaction can also drive the equilibrium towards the formation of the ester. sciencemadness.orggoogle.com While sulfuric acid can be used as a catalyst, it may lead to the formation of undesired byproducts like sulfuric esters. sciencemadness.org

Hydrolysis-Based Synthesis Pathways

Hydrolysis offers an alternative route to this compound, typically starting from a di- or tri-methylated phosphate ester.

Hydrolysis of Methyl Phosphate Esters

This compound can be synthesized by the hydrolysis of dimethyl phosphate or trimethyl phosphate. smolecule.comrsc.org The hydrolysis of dimethyl phosphate has been studied over a range of acidities. rsc.org This reaction can proceed through mechanisms involving both the neutral species and its conjugate acid, primarily resulting in carbon-oxygen bond fission. rsc.org In strongly alkaline solutions, the hydrolysis of dimethyl phosphate also occurs, albeit slowly. rsc.orgsamipubco.com The reaction is first-order with respect to the hydroxide (B78521) ion concentration. rsc.org The hydrolysis of trimethyl phosphate can also yield this compound, often as an intermediate in the formation of dimethyl phosphate. rsc.org For example, the hydrolysis of "Phosdrin" in aqueous pertungstic acid rapidly produces dithis compound. rsc.org

| Starting Material | Hydrolysis Condition | Product(s) | Reference |

| Dimethyl phosphate | Acidic (pH 5 to 8M-perchloric acid) | This compound, Methanol | rsc.org |

| Dimethyl phosphate | Strongly alkaline | This compound, Methanol | rsc.org |

| Trimethyl phosphate | Reflux with sodium iodide in acetone (B3395972) | Sodium dimethyl phosphate | rsc.org |

Phosphorylation Strategies

Phosphorylation strategies involve the use of potent phosphorylating agents to introduce a phosphate group onto methanol. These methods often provide better control over the reaction and can lead to higher yields. evitachem.com

Utilization of Phosphorus Oxychloride in this compound Synthesis

Phosphorus oxychloride (POCl3) is a common phosphorylating agent used in the synthesis of phosphate esters. chemicalbook.comwikipedia.org The reaction of phosphorus oxychloride with an alcohol, such as methanol, in the presence of a base like triethylamine, followed by hydrolysis, yields the corresponding hydrogen phosphate. clockss.orgresearchgate.net This method allows for a controlled, stepwise addition of the phosphoryl group. The initial reaction forms a phosphorodichloridate, which can then be hydrolyzed to the desired product. orgsyn.org The use of a base is crucial to neutralize the hydrogen chloride gas that is liberated during the reaction. wikipedia.org

Utilization of Phosphorus Pentoxide in this compound Synthesis

Phosphorus pentoxide (P4O10) is a powerful dehydrating and condensing agent that can be used for the synthesis of phosphate esters. researchgate.net The reaction of an alcohol with phosphorus pentoxide leads to the formation of a mixture of mono- and dialkyl phosphates. researchgate.net This method is particularly useful for synthesizing acidic phosphate monomers. For instance, the reaction of 5-hydroxypentyl methacrylate (B99206) (HPMA) with a slurry of phosphorus pentoxide in cold acetone results in the corresponding phosphate monomer with a nearly quantitative yield. researchgate.net Similarly, other complex phosphate esters have been synthesized using this reagent in solvents like methylene (B1212753) chloride. researchgate.net The reaction of methanol or trimethyl phosphate with phosphorus pentoxide at elevated temperatures (185°C to 300°C) can also be used, though this may lead to the formation of hydrocarbon mixtures. google.com

| Phosphorylating Agent | Co-reagent/Solvent | Key Reaction Feature | Reference |

| Phosphorus Oxychloride | Triethylamine, Water | Controlled phosphorylation and subsequent hydrolysis | clockss.orgresearchgate.net |

| Phosphorus Pentoxide | Methylene chloride or Acetone | Powerful dehydrating agent, good for acidic monomers | researchgate.net |

Formation as a Product or Byproduct in Advanced Chemical Syntheses

This compound can emerge as a product or byproduct in specialized chemical processes, including the degradation of advanced materials and the synthesis of complex organophosphate compounds. Its formation is often indicative of specific reaction pathways involving phosphorus-containing reagents and protic media.

Degradation of Black Phosphorus in Protic Solvents

Black phosphorus (BP), a two-dimensional layered material with significant potential in electronics and catalysis, is known for its environmental instability, particularly in the presence of oxygen and protic solvents like water or alcohols. rsc.orgmdpi.com The degradation process involves the oxidation of the phosphorus atoms on the surface of the BP nanosheets.

The mechanism of degradation is understood to proceed via the interaction of BP with oxygen and water (or other protic solvents), often accelerated by light. rsc.orgmdpi.com This reaction leads to the formation of various oxidized phosphorus species (PₓOᵧ) on the BP surface. nih.gov These phosphorus oxides are highly reactive towards protic solvents. In an aqueous environment, these oxides rapidly react with water to form phosphorus-based oxoacids, such as phosphonic acid (H₃PO₃) and phosphoric acid (H₃PO₄). nih.gov

When the degradation occurs in the presence of an alcohol, such as methanol, this protic solvent can participate in the reaction cascade. The interaction between the formed phosphorus oxides and methanol can lead to the esterification of the phosphoric acid intermediates, resulting in the formation of organophosphate byproducts. lookchem.com Consequently, this compound (also known as monomethyl phosphate) has been identified as a byproduct of the degradation of black phosphorus in protic solvents. lookchem.com

Detailed Research Findings:

Oxidation: The degradation process begins with the oxidation of the BP surface, which has lone pairs of electrons that are susceptible to attack by oxygen. rsc.org This forms unstable phosphorus oxide intermediates.

Hydrolysis/Alcoholysis: In the presence of a protic solvent, these oxides undergo rapid reaction. With water, this leads to phosphoric and phosphonic acids. nih.gov With methanol, this can lead to the corresponding methyl esters.

Product Identification: The analysis of mixtures resulting from the prolonged exposure of BP suspensions to atmospheric oxygen in protic solvents has confirmed the formation of various oxidized phosphorus products. lookchem.com

Synthetic Methods for Related Organophosphates

The synthesis of more complex organophosphates often involves multi-step procedures where this compound or similar monoalkyl phosphates could theoretically form as byproducts, or their synthesis could follow analogous principles. These syntheses typically employ potent phosphorylating agents that react with alcohols.

One relevant example is the synthesis of 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), a widely used adhesive monomer in dentistry. wikipedia.orgnih.gov The synthesis of 10-MDP illustrates a common strategy for creating organophosphate monoesters.

Synthesis of 10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP): The synthesis is generally a two-step process:

Esterification: Methacrylic acid is reacted with an excess of 1,10-decanediol (B1670011) to form the precursor, 10-hydroxydecyl methacrylate. wikipedia.org

Phosphorylation: The hydroxyl group of 10-hydroxydecyl methacrylate is then phosphorylated. This can be achieved using various phosphorylating agents, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnih.govnih.gov The reaction with phosphoryl chloride initially forms a dichlorophosphate (B8581778) intermediate, which is subsequently hydrolyzed to yield the final dihydrogen phosphate product. wikipedia.org

During such phosphorylation reactions, particularly if there is moisture present or if a methyl-containing reagent or solvent is involved under certain conditions, the formation of smaller, more volatile phosphate esters like this compound could occur as a minor byproduct, although the primary focus is on the desired product.

Another related area is the synthesis of phosphoramidates, which involves the formation of a P-N bond. Some methods for their synthesis start from dialkyl phosphites. For instance, an iodine-mediated reaction can be used to couple phosphites with amines. nih.gov Byproducts identified in these types of reactions include H-phosphonate, trialkyl phosphate, and tetraalkyl diphosphate. nih.gov The mechanisms often involve reactive intermediates that could, in the presence of methanol, potentially lead to methyl phosphate derivatives.

Reactivity and Reaction Mechanisms of Methyl Hydrogen Phosphate

Hydrolytic Reaction Mechanisms

The hydrolysis of methyl hydrogen phosphate (B84403) is a fundamental reaction in bio-organic chemistry. Understanding its mechanisms provides insight into the more complex enzymatic processes involving phosphoryl transfer. The reaction pathways are sensitive to conditions such as pH, the presence of catalysts, and the nature of the attacking nucleophile.

The hydrolysis of methyl hydrogen phosphate under acidic conditions is a slow process. hud.ac.uk For instance, at pH 0 and 100°C, the observed first-order rate constant (k_obs) is approximately 5.09 x 10⁻⁶ s⁻¹. hud.ac.uk The rate of this reaction increases as the concentration of the acid rises, which is indicative of an acid-catalyzed mechanism acting on the neutral this compound species. hud.ac.uk

Studies using isotopically labeled water (H₂¹⁸O) reveal that under these acidic conditions, the hydrolysis proceeds through both carbon-oxygen (C-O) and phosphorus-oxygen (P-O) bond fission. hud.ac.uk The occurrence of both cleavage types suggests multiple competing pathways. The mechanism involving P-O bond fission entails a nucleophilic attack on the phosphorus atom, while the C-O bond fission pathway is formulated as protonation of the methoxy (B1213986) oxygen, followed by cleavage. hud.ac.uk Generally, acid-catalyzed hydrolysis of organophosphate esters tends to favor C-O cleavage. viu.ca The process for methyl phosphate is believed to occur through an associative mechanism (A_Ac2 and A_Al2), where a water molecule is involved in the rate-determining step. hud.ac.uknih.gov

Nucleophilic substitution at the tetrahedral phosphorus atom is a key reaction of this compound. The rate and pathway of this attack are determined by the nature of the nucleophile, the substituents on the phosphate, and the leaving group. ttu.ee Hydrolysis, a common example, can be catalyzed by acids or bases. smolecule.com

In alkaline hydrolysis, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile. For related methylaryl phosphates, this reaction proceeds via a bimolecular nucleophilic displacement (S_N2(P)) mechanism. pjsir.org The reaction rate is sensitive to the basicity of the leaving group, indicating that bond breaking is significantly advanced in the transition state. pjsir.org

Computational studies on related phosphate diesters have characterized the potential energy surfaces for attack by various nucleophiles like H₂O, OH⁻, CH₃OH, and CH₃O⁻. rutgers.edu For the attack of a neutral nucleophile (like water) on the methyl phosphate anion, the initial step is the formation of a hydrogen-bonded complex. As the reaction progresses towards the transition state, the proton from the attacking water molecule can be transferred to one of the non-bridging phosphoryl oxygens. rutgers.edu

The presence of halide ions can significantly influence the hydrolysis rate of this compound. Research indicates that halides enhance the rate of hydrolysis, which may suggest potential catalytic pathways in biological systems where these ions are prevalent. smolecule.com

Studies on the dealkylation of related phosphate esters by halide ions in acetone (B3395972) show that the reaction rate is dependent on the halide's counterion, increasing in the order NBu₄I < KI ≤ NaI < LiI. cdnsciencepub.com This catalytic effect is attributed to the metal ion's ability to coordinate with the phosphoryl oxygen atoms, which develop a negative charge in the transition state. This coordination enhances the nucleofugality (the leaving group's ability to depart). cdnsciencepub.com The addition of crown ethers, which sequester the metal ions, or water, which solvates the ions, retards the reaction rate, confirming the catalytic role of the metal cation associated with the halide. cdnsciencepub.com The specific adsorption of halide ions generally increases in the order F⁻ < Cl⁻ < Br⁻ < I⁻, which is related to their decreasing solvation energy and can influence their interaction at the reaction center. acs.org

The mechanism of hydrolysis for the methyl phosphate anion has been a subject of considerable theoretical and experimental investigation, primarily revolving around whether the pathway is dissociative or associative.

Associative (A_N+D_N) Mechanism: Involves the formation of a stable, pentacoordinated phosphorane intermediate. researchgate.net

Dissociative (D_N+A_N) Mechanism: Proceeds through the formation of a transient, planar metaphosphate ion (PO₃⁻), which is then attacked by the nucleophile. acs.org

Theoretical studies using high-level ab initio and density functional theory methods have found that the dissociative mechanism is energetically more favorable for the hydrolysis of the methyl phosphate anion, both in the gas phase and in aqueous solution. acs.org The rate-determining step in this pathway is the initial formation of the metaphosphate ion. acs.org

However, other research examining the free-energy surfaces for the hydrolysis of the methyl phosphate dianion suggests that the reaction can proceed through either compact (associative-like) or expansive (dissociative-like) concerted transition states with similar energy barriers. researchgate.net This work also demonstrated that both types of transition states result in near-zero entropies of activation, which align with experimental values. This suggests that activation entropy alone is not a reliable tool for distinguishing between the two mechanisms for methyl phosphate. researchgate.net The preferred mechanism can also be dependent on the nature of the leaving group, with poorer leaving groups like the methoxy group in methyl phosphate creating mechanistic ambiguity. nih.gov

Table 1: Comparison of Proposed Hydrolysis Mechanisms for Methyl Phosphate Anion

| Feature | Dissociative Mechanism | Associative Mechanism |

| Intermediate | Metaphosphate ion (PO₃⁻) | Pentacoordinated phosphorane |

| Energetics | Found to be more favorable in some theoretical studies. acs.org | Higher energy barrier in some models. acs.org |

| Transition State | Expansive, metaphosphate-like | Compact, phosphorane-like |

| Activation Entropy | Calculated to be near-zero. researchgate.net | Calculated to be near-zero. researchgate.net |

Water molecules play a crucial role in the hydrolysis of this compound, not just as a nucleophile but also as a catalyst in forming the transition state. In the dissociative hydrolysis of the methyl phosphate anion, both the first (rate-determining) and second steps proceed via a six-centered, water-assisted transition state. acs.org This means a water molecule facilitates the proton transfers required for the reaction to proceed.

Computational studies have explored two primary modes for this assistance:

Direct Proton Transfer: The attacking water molecule directly transfers one of its protons to a phosphoryl oxygen atom of the substrate. longdom.org

Proton Relay (Solvent-Assisted): An additional "helping" water molecule (or a protein residue in enzymes) mediates the proton transfer from the attacking nucleophilic water to the phosphate group. longdom.orgrsc.org

For methyl phosphate, which has a poor leaving group (methoxide), the hydrolysis mechanism is inclined towards a sequential process where the O-H bond of the attacking water breaks before the P-O bond to the leaving group. longdom.org The inclusion of explicit water molecules in computational models is critical, as it significantly lowers the calculated activation barrier by providing better solvation of the highly charged transition state through explicit hydrogen bonding. diva-portal.org

A significant mechanistic debate for the hydrolysis of phosphate monoesters like this compound is the competition between a conventional direct nucleophilic attack and a substrate-assisted catalysis (SAC) mechanism. acs.orgnih.gov

In the conventional mechanism , a water molecule directly attacks the phosphorus atom of the phosphate dianion. acs.org

In the substrate-assisted catalysis (SAC) mechanism , a pre-equilibrium proton transfer occurs from the attacking water molecule to one of the non-bridging phosphoryl oxygens of the substrate. This creates a phosphate monoester monoanion and a hydroxide ion, and it is this newly formed hydroxide ion that then attacks the phosphorus center. acs.orgnih.gov A key feature of the SAC model is that a proton resides on the transferred phosphoryl group in the transition state. acs.orgstanford.edu

Theoretical evaluations have assessed the viability of the SAC pathway for methyl phosphate. nih.gov Because methyl phosphate has a poor leaving group (methoxy group), the SAC mechanism is considered a likely possibility, in contrast to aryl phosphates with good leaving groups where a solvent-assisted (conventional) pathway is strongly preferred. nih.govdiva-portal.orgnih.gov Calculations show that for methyl phosphate, a substrate-assisted mechanism becomes energetically competitive with or even preferred over the solvent-assisted pathway. diva-portal.orgwhiterose.ac.uk This mechanistic ambiguity for alkyl phosphates like methyl phosphate means that both pathways are plausible for uncatalyzed and enzyme-catalyzed reactions. nih.gov

Characterization of Water-Assisted Transition States in Phosphate Hydrolysis

Esterification Reactions Involving this compound

This compound can undergo further esterification to form dialkyl or trialkyl phosphates. This process typically involves the reaction of the acidic hydroxyl groups on the phosphate with an alcohol. libretexts.orglibretexts.org The formation of these phosphate esters is a fundamental reaction in organic synthesis and biochemistry. libretexts.orglibretexts.org For instance, phosphoric acid can react with one, two, or three molecules of an alcohol to yield monoalkyl, dialkyl, or trialkyl esters, respectively. libretexts.orglibretexts.org

The direct esterification of phosphoric acid with methanol (B129727) is one route to produce phosphate esters. However, this reaction is an equilibrium process that favors the reactants. To enhance the yield of the ester product, excess methanol and a dehydrating agent are often employed to shift the equilibrium. The use of catalysts can also influence the efficiency of esterification.

Table 1: Esterification Efficiency of Phosphoric Acid with Methanol under Various Conditions

| Catalyst | Temperature (°C) | Methanol:H₃PO₄ Ratio | Yield (%) |

|---|---|---|---|

| None | 80 | 3:1 | 42 |

| H₂SO₄ | 100 | 5:1 | 78 |

| Ion-Exchange Resin | 60 | 6:1 | 65 |

Oxidative Transformation Pathways of this compound

This compound can undergo oxidation, particularly when subjected to strong oxidizing agents. Partial oxidation may lead to the release of toxic phosphorus oxides. nih.govchemicalbook.com The oxidative transformation of related organophosphorus compounds, such as dimethyl methyl phosphonate (B1237965) (DMMP), has been studied over various metal oxide catalysts. On variable-valence metal oxides like CeO₂, the decomposition products can be further oxidized to carbon monoxide, carbon dioxide, and phosphate species (POₓ). mdpi.com This is facilitated by the redox properties of the metal ions, which provide a lower energy pathway for the oxidation reaction. mdpi.com The surface lattice oxygen of the catalyst can nucleophilically attack the methyl group, leading to the formation of POₓ species on the surface. mdpi.com

In some microbial systems, an oxidative pathway exists for the utilization of methylphosphonic acid, a related C-P compound. This involves the conversion of methylphosphonic acid to hydroxymethylphosphonic acid, which is then oxidized to produce formic acid and inorganic phosphate. acs.org While this is a different starting compound, it demonstrates a biological oxidative pathway for breaking the carbon-phosphorus bond.

Interactions with Reducing Agents

This compound is susceptible to reaction with strong reducing agents, such as hydrides. nih.govchemicalbook.com This interaction can lead to the formation of phosphine (B1218219) gas (PH₃), which is highly toxic and flammable. nih.govchemicalbook.com This reactivity highlights the need for caution when handling phosphate esters in the presence of potent reducing agents. Phosphorous acid itself is a common and inexpensive reducing agent in various organic reactions, often used under metal-free conditions. sioc-journal.cn

Salt Formation Reactions with Alkalis and Amines

As an acidic compound, this compound readily reacts with alkalis and amines to form water-soluble salts. nih.govchemicalbook.com This neutralization reaction is a characteristic property of its acidic phosphate group. The resulting salts, such as methyl phosphate diammonium salt or methyl phosphate dipotassium (B57713) salt, have different physical and chemical properties compared to the parent acid. nih.gov

The reaction with amines can produce alkyl phosphate amine salts. google.com Depending on the stoichiometry, the reaction can lead to half-neutralized or fully neutralized salts, as both hydroxyl groups on the initial monoalkyl phosphate structure are sufficiently acidic to react with an amine. google.com These reactions are utilized in various applications, such as the formation of viscosity-regulating substances for industrial mixtures. google.com The synthesis can be carried out by reacting the phosphate ester with a hydrocarbyl amine, which can be a primary, secondary, or tertiary amine. google.com

Mechanistic Insights into Polyphosphate Degradation Leading to this compound

This compound can be a product of the degradation of larger polyphosphoesters. A key mechanism in the hydrolytic degradation of certain poly(alkyl ethylene (B1197577) phosphate)s, such as poly(methyl ethylene phosphate) (PMEP), is "backbiting" hydrolysis. researchgate.netencyclopedia.pub This intramolecular reaction involves the terminal hydroxyl group of the polymer chain attacking a phosphorus center along the backbone. researchgate.netencyclopedia.pub

This process leads to the cleavage of the polymer chain and the formation of a cyclic phosphate or, as a dominant product, an alkyl (2-hydroxyethyl) hydrogen phosphate. researchgate.netencyclopedia.pub Studies have shown that this degradation pathway is particularly significant under basic conditions. researchgate.netencyclopedia.pub The rate of degradation is notably reduced if the terminal hydroxyl group is blocked, which provides strong evidence for the backbiting mechanism. researchgate.netencyclopedia.pub This degradation is a critical factor in the design of biodegradable materials based on polyphosphoesters. researchgate.net

Investigation of Dissociation Constants in Various Media

The acidity of this compound is described by its dissociation constants (pKa values). As a diprotic acid, it has two pKa values. The predicted pKa for the first dissociation is approximately 1.81. chemicalbook.com The dissociation constants are crucial for understanding the compound's behavior in different chemical environments, as they determine the ionization state of the molecule at a given pH. researchgate.net

The measurement of dissociation constants is often performed using spectrophotometric or potentiometric methods. For phosphoric acid in seawater, for example, the apparent dissociation constants (K') are influenced by ionic strength, temperature, and specific ion interactions. oregonstate.edu The pKa can also be affected by the medium in which the molecule is dissolved. For instance, the apparent pKa of an acidic extractant impregnated in a polymer phase can vary with the properties of the polymer, such as its hydrophobicity. oup.com

Table 2: Predicted Physicochemical Properties of this compound chemicalbook.com

| Property | Value |

|---|---|

| pKa | 1.81 ± 0.10 |

| Water Solubility | 435 g/L at 25°C |

| LogP | -0.71 at 25°C |

| Vapor Pressure | 0.089 Pa at 25°C |

Advanced Spectroscopic Characterization of Methyl Hydrogen Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of methyl hydrogen phosphate (B84403), offering detailed insights into its atomic connectivity and chemical environment.

1D NMR Analysis (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR)

One-dimensional NMR provides fundamental information about the different nuclei within the methyl hydrogen phosphate molecule.

¹H NMR: The proton NMR spectrum is crucial for identifying the hydrogen atoms within the molecule. The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. For instance, the protons of the methyl group directly attached to the phosphate will have a characteristic chemical shift. libretexts.org

¹³C NMR: Carbon-13 NMR gives direct insight into the carbon skeleton of the molecule. bhu.ac.in Although less sensitive than ¹H NMR, it provides distinct signals for each non-equivalent carbon atom. bhu.ac.in The chemical shift of the methyl carbon in this compound is a key identifier.

³¹P NMR: As a nucleus with 100% natural abundance and a spin of 1/2, ³¹P NMR is particularly powerful for studying phosphorus-containing compounds. libretexts.org It offers a wide chemical shift range, which minimizes signal overlap. huji.ac.il The ³¹P NMR spectrum of this compound typically shows a single, sharp signal in proton-decoupled experiments. huji.ac.il The chemical shift is sensitive to factors like solvent, pH, and the presence of counter-ions. nih.gov For example, the ³¹P chemical shift for dithis compound, a related compound, has been observed at -4.9 ppm in deuterated chloroform. researchgate.net

Table 1: Representative NMR Data for Phosphate-Related Compounds

| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Reference |

| ¹H | Alkyl group adjacent to oxygen | 3 - 4 | libretexts.org |

| ¹³C | Methyl group on a phosphate | Varies | researchgate.net |

| ³¹P | Organic phosphates | Wide range, sensitive to environment | huji.ac.ilnih.gov |

| ³¹P | Dithis compound | -4.9 (in CDCl₃) | researchgate.net |

Application of NMR for Molecular Structure Elucidation

NMR spectroscopy is indispensable for confirming the molecular structure of this compound and its derivatives. By combining data from ¹H, ¹³C, and ³¹P NMR, a complete picture of the molecule's connectivity can be assembled. nih.gov For example, the presence of a doublet in the ¹H NMR spectrum for the methyl protons, coupled to the phosphorus atom, would confirm the P-O-CH₃ linkage. Similarly, coupling between the phosphorus and carbon atoms observed in the ¹³C NMR spectrum further validates the structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between different nuclei and definitively assign the structure.

Influence of Sample Matrix Properties on ³¹P NMR Chemical Shifts

The chemical shift of the ³¹P nucleus in this compound is highly sensitive to its immediate environment. nih.gov Several factors related to the sample matrix can influence this parameter:

Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic shielding around the phosphorus nucleus, leading to shifts in its resonance frequency. nih.gov

pH: The protonation state of the phosphate group is pH-dependent. As the pH changes, the degree of protonation of the phosphate oxygen atoms changes, which in turn affects the electron density around the phosphorus and causes a corresponding shift in the ³¹P NMR signal. nih.gov

Counter-ions: The presence and nature of counter-ions in the solution can influence the ³¹P chemical shift. nih.gov For instance, the coordination of metal ions to the phosphate group can lead to noticeable changes in the chemical shift. nih.gov

Concentration: The concentration of the sample can also have an effect on the ³¹P chemical shift, particularly in systems where intermolecular interactions, such as hydrogen bonding, are significant. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation patterns of this compound, often requiring derivatization to enhance its volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Derivatives

Due to its polar and non-volatile nature, this compound itself is not directly amenable to standard GC-MS analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. mdpi.com

Silylation: This is a common derivatization technique where the acidic proton of the phosphate group is replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govmdpi.com The resulting TMS derivative is more volatile and can be readily analyzed by GC-MS. gcms.cz The mass spectrum of the derivatized compound provides information about its molecular weight and characteristic fragmentation patterns, which can be used for identification and quantification.

Alkylation: Another approach involves alkylation, for example, using methyl chloroformate (MCF). nih.gov This method is particularly effective for organic acids. nih.gov

The choice of derivatization reagent and method depends on the specific analytical goals and the sample matrix. researchgate.net The GC-MS analysis of these derivatives allows for the separation of this compound from other components in a mixture and its subsequent identification based on its mass spectrum. mdpi.commdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within the this compound molecule. nih.gov

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key vibrational modes include:

P=O Stretching: A strong absorption band typically observed in the infrared spectrum corresponding to the phosphoryl group. researchgate.net

P-O Stretching: Vibrations associated with the single bonds between phosphorus and oxygen. The dihydrogen phosphate anion (H₂PO₄⁻) exhibits vibrations from both PO₂ and P(OH)₂ groups due to the presence of longer P-OH bonds and shorter P-O bonds. researchgate.net

O-H Stretching: A broad band in the IR spectrum indicates the presence of the hydroxyl group and hydrogen bonding.

C-H Stretching and Bending: Vibrations originating from the methyl group.

The positions and intensities of these bands can be influenced by factors such as hydrogen bonding and the molecular environment. nih.govrsc.org For instance, the vibrational properties of the phosphate moiety are very sensitive to its conformation and interactions with its environment. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and confirming the molecular structure of this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule. upi.eduwiley.com

The dihydrogen phosphate anion (H₂PO₄⁻) is a key component, and its vibrational modes are categorized into two types: the internal vibrations of the PO₄³⁻ group (assuming Td symmetry) and the vibrations involving the OH motions. researchgate.net For a nonlinear seven-atom species like the H₂PO₄⁻ anion, a total of 15 normal modes of vibrations are expected. researchgate.net

Key vibrational bands for phosphate groups are typically observed in specific regions of the FT-IR spectrum. The stretching vibrations of the P-O bonds are found in the range of 950-1300 cm⁻¹, while the O-P-O bending vibrations appear between 400 and 640 cm⁻¹. researchgate.net The presence of a P=O bond is indicated by a sharp peak typically appearing between 1200 and 1300 cm⁻¹. researchgate.net

In the context of this compound, the spectrum would exhibit bands associated with both the phosphate group and the methyl group. The methyl group (CH₃) introduces its own characteristic vibrations, such as C-H stretching and bending modes. upi.edu The presence of a broad absorption band in the 3650-3250 cm⁻¹ region is indicative of hydrogen bonding, likely involving the hydroxyl group of the phosphate moiety. upi.edu

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| O-H Stretching (Hydrogen Bonded) | 3650 - 3250 | Broad band indicating the presence of hydroxyl groups involved in hydrogen bonding. upi.edu |

| C-H Stretching (Methyl) | 3000 - 2850 | Stretching vibrations of the carbon-hydrogen bonds in the methyl group. |

| P=O Stretching | 1300 - 1200 | Characteristic stretching vibration of the phosphoryl double bond. researchgate.net |

| P-O-C Stretching | 1050 - 1000 | Stretching vibration of the phosphorus-oxygen-carbon ester linkage. |

| P-OH Stretching | 1000 - 800 | Stretching vibrations associated with the P-OH single bonds. |

| O-P-O Bending | 640 - 400 | Bending vibrations of the oxygen-phosphorus-oxygen bonds within the phosphate group. researchgate.net |

Advanced Raman Spectroscopic Studies

Raman spectroscopy serves as a complementary technique to FT-IR, providing insights into the vibrational modes of this compound. wiley.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The selection rules for Raman activity differ from those for infrared spectroscopy, requiring a change in bond polarizability during the vibration. wiley.com

For phosphate-containing compounds, Raman spectroscopy can effectively identify the various phosphate species present in a sample. researchgate.netresearchgate.net The symmetric stretching mode (ν₁) of the PO₄³⁻ group typically gives rise to a strong and sharp band in the Raman spectrum, often observed around 980-1045 cm⁻¹. researchgate.net The presence of multiple bands in this region can suggest the existence of non-equivalent phosphate units within the crystal structure. researchgate.net

Interactive Data Table: Key Raman Shifts for Phosphate Groups

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Notes |

| ν₁ (PO₄³⁻) Symmetric Stretching | 980 - 1045 | Often the most intense band in the phosphate region. researchgate.net |

| ν₃ (PO₄³⁻) Antisymmetric Stretching | 1000 - 1175 | Can appear as multiple bands, indicating different phosphate environments. researchgate.net |

| ν₄ (PO₄³⁻) Bending | 500 - 660 | Out-of-plane bending modes. researchgate.net |

| ν₂ (PO₄³⁻) Bending | 340 - 400 | Symmetric bending modes. researchgate.net |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy of this compound and Related Compounds

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule by measuring its absorption of electromagnetic radiation in the ultraviolet, visible, and near-infrared regions. researchgate.net This technique is valuable for determining the optical properties of materials, such as their transparency and bandgap energy. researchgate.net

For many simple organophosphate compounds like this compound, which lack extensive chromophoric systems, significant absorption is typically not expected in the visible and near-infrared regions. researchgate.net The primary electronic transitions would occur in the UV region, corresponding to the promotion of electrons from non-bonding (n) or bonding (π) orbitals to anti-bonding (σ* or π) orbitals. nih.gov The presence of a carbonyl group or other unsaturated moieties can lead to characteristic n → π and π → π* transitions. nih.gov

In studies of related phosphate-containing materials, UV-Vis-NIR spectroscopy has been used to assess their optical transparency window. researchgate.net For example, some nonlinear optical crystals containing phosphate groups exhibit a wide transmittance window from the UV to the NIR region, which is a desirable property for optical applications. researchgate.net The absorption edge in the UV region can be used to calculate the optical bandgap of the material using the Tauc plot method. researchgate.net

Chemometric Tools for Advanced Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. torvergata.it When applied to spectroscopic data, chemometrics can enhance data interpretation, identify patterns, and build predictive models. nih.gov Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are commonly employed. rsc.org

PCA is an unsupervised method that reduces the dimensionality of large datasets, such as those from spectroscopic measurements, by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs). torvergata.it This can help in identifying clustering of samples, detecting outliers, and understanding the main sources of variation in the data. nih.gov For example, PCA has been used in combination with Raman spectroscopy to differentiate between different grades of phosphorite samples based on their spectral features. mdpi.com

In the context of this compound and related compounds, chemometric analysis of spectroscopic data (FT-IR, Raman) could be used to:

Discriminate between different polymorphic forms or hydrates.

Quantify the components in a mixture.

Monitor changes in the chemical structure under different conditions.

Multivariate calibration methods, such as PLS, can be used to build models that correlate spectroscopic data with specific chemical or physical properties. nih.gov For instance, Raman spectra coupled with chemometric modeling have been used to accurately determine the pH of phosphoric acid solutions by relating the spectral changes to the concentrations of the different phosphate species. researchgate.netosti.gov

Computational and Theoretical Investigations of Methyl Hydrogen Phosphate

Quantum Chemical Approaches

Quantum chemical methods are used to solve the fundamental equations of quantum mechanics for a given molecular system. These calculations can provide detailed information about the energy, structure, and electronic properties of molecules.

Ab initio (from first principles) quantum chemical methods are foundational in computational chemistry, deriving information from fundamental physical constants without relying on empirical parameters. These studies have been instrumental in understanding the intrinsic reactivity of methyl hydrogen phosphate (B84403) and related organophosphates.

High-level ab initio calculations have been employed to study the reaction mechanisms of phosphate esters, including methyl phosphate. acs.org For instance, the hydrolysis of the methyl phosphate anion (CH₃OPO₃H⁻) has been investigated to determine whether the reaction proceeds through an associative mechanism (involving a pentacoordinated intermediate) or a dissociative mechanism (involving the formation of a metaphosphate ion, PO₃⁻). acs.org Studies have shown that for the methyl phosphate anion, the dissociative pathway is more favorable both in the gas phase and in aqueous solution. acs.org In this mechanism, a water-assisted process facilitates the reaction, with the initial proton transfer step being rate-determining. acs.org

Further ab initio investigations have explored the alcoholysis and thiolysis of methyl phosphate, comparing its reactivity to other phosphate esters. usp.br These studies provide a reference for the intrinsic reactivity of these compounds in the gas phase. usp.br The findings indicate that monoesters like methyl hydrogen phosphate can react via both associative and dissociative pathways, with the specific mechanism being influenced by factors such as the basicity of the reacting groups and the potential for proton transfers during the reaction. usp.br

The combination of quantum mechanics and molecular mechanics (QM/MM) methods, particularly using ab initio QM for the reactive center, has allowed for the study of these reactions in a simulated biological environment. nih.gov These calculations have been crucial for mapping the free energy surfaces of phosphate monoester hydrolysis, providing a detailed understanding of the energy barriers and transition states involved. nih.gov

Table 1: Comparison of Reaction Mechanisms for Methyl Phosphate Anion Hydrolysis

| Mechanism | Description | Favored Pathway | Key Feature |

|---|---|---|---|

| Associative | Involves the formation of a pentacoordinated intermediate. | No | Characterized by the addition of the nucleophile before the leaving group departs. |

| Dissociative | Involves the formation of a metaphosphate ion (PO₃⁻). | Yes | The rate-determining step is the initial cleavage of the P-O bond. acs.org |

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density rather than the complex many-electron wavefunction. acs.orgscispace.com This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of applications, including the study of this compound. researchgate.net

DFT calculations have been essential in determining the optimized geometric structures of phosphate-containing molecules. dergipark.org.trscirp.orgmdpi.com For this compound, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show excellent agreement with experimental data where available. dergipark.org.tr For example, studies on similar molecules have used DFT with the B3LYP functional and various basis sets (like 6-311++G**) to optimize molecular geometries in the gas phase. dergipark.org.trscitepress.org

Beyond geometric structures, DFT is used to investigate electronic properties. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity. scitepress.org The HOMO-LUMO energy gap is a key parameter indicating the chemical stability of the molecule. mdpi.com For phosphate compounds, DFT calculations have shown how the electronic structure, including the distribution of molecular orbitals and charge, is affected by factors like the presence of different substituent groups. scitepress.org The ionization energy, which is the energy required to remove an electron, can also be calculated, providing further information on the molecule's electronic stability. scitepress.org

DFT has also been applied in conjunction with ab initio molecular dynamics (AIMD) to study the formation of phosphate chains, providing quantitative insight into the energetics of these reactions. acs.org Furthermore, DFT calculations are used to explore the surface energies and morphologies of phosphate materials, which is crucial for understanding their behavior in various environments. researchgate.net

Table 2: Selected Properties of Phosphate Compounds from DFT Calculations

| Property | Significance | Methodological Approach |

|---|---|---|

| Optimized Geometry | Provides accurate bond lengths and angles. | B3LYP functional with basis sets like 6-311++G**. dergipark.org.trscitepress.org |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. mdpi.com | Calculated from orbital energies. scitepress.org |

| Ionization Energy | Reflects the energy needed to remove an electron. scitepress.org | Calculated from the total energies of the neutral and ionized species. scitepress.org |

| Surface Energy | Determines the stability of different crystal faces and morphologies. | Calculated for different crystallographic surfaces. researchgate.net |

Semi-empirical quantum mechanical (SE) methods simplify the complex equations of ab initio methods by incorporating experimental data or parameters derived from higher-level calculations. acs.org This makes them computationally much faster, allowing for the study of very large molecular systems or extensive conformational sampling, which would be prohibitive with more rigorous methods. acs.orgresearchgate.net

For reactions involving phosphate groups, specific semi-empirical methods have been developed and parameterized to achieve a good balance between accuracy and efficiency. researchgate.netwisc.edu One such method is the Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) theory, which has been specifically parameterized for phosphate hydrolysis reactions. wisc.edu These specialized parameters are crucial for accurately describing the significant charge redistribution that occurs during phosphoryl transfer reactions. wisc.edu

SE methods like PM3, AM1, and PM6 are often used for initial calculations on large organic systems, though they may have limitations in accuracy for certain interactions. researchgate.netresearchgate.net More recent methods, like PM7, include corrections for non-covalent interactions such as dispersion and hydrogen bonding, which are critical for describing the behavior of molecules like this compound in solution. acs.org The accuracy of SE methods is highly dependent on the quality of their parameterization for the specific chemical system under investigation. acs.org In the context of QM/MM simulations, SE methods are frequently used for the QM region to study enzymatic reactions involving phosphate transfers, enabling the calculation of free energy surfaces for complex biological processes. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations compute the time evolution of a system of interacting atoms or molecules, providing a "movie" of their motion. This allows for the investigation of dynamic processes and the calculation of thermodynamic properties.

First-Principles Molecular Dynamics (FPMD), also known as Ab Initio Molecular Dynamics (AIMD), is a powerful simulation technique where the forces acting on the atoms are calculated "on-the-fly" using quantum mechanical methods, typically DFT. mdpi.comacs.org This avoids the need for pre-defined, empirical force fields. FPMD simulations have become a vital tool for studying the real-time dynamics of chemical and biological systems. acs.org

FPMD has been used to study the hydration structure and hydrogen bonding of phosphate ions in aqueous solutions. researchgate.net These simulations provide detailed insights into the arrangement of water molecules around the phosphate group and the dynamics of hydrogen transfer, which are crucial for understanding the reactivity of this compound in water. researchgate.net For example, simulations of various orthophosphate species (from PO₄³⁻ to H₂PO₄⁻) have revealed how the extent of hydrogenation affects the structure of the surrounding water molecules. researchgate.net

AIMD simulations have also been employed to investigate the mechanisms of tribochemical reactions involving organophosphorus compounds at interfaces. mdpi.com Such studies can uncover the atomistic details of molecular dissociation under conditions of pressure and shear, providing insights that are not accessible through static calculations alone. mdpi.com Similarly, AIMD has been used to identify novel reaction pathways for the formation of phosphate chains from precursor molecules, demonstrating its power in exploring unknown chemical reactions. acs.org

A significant challenge in molecular simulations is the trade-off between the accuracy of the underlying energy model and the computational cost, which limits the accessible time and length scales. acs.org Machine-Learning Force Fields (MLFFs) have emerged as a promising approach to bridge this gap. acs.orgnih.gov

The core idea of MLFFs is to train a machine learning model, such as a neural network or a Gaussian process, on a large dataset of reference energies and forces generated from high-accuracy quantum mechanical calculations (e.g., DFT or coupled cluster methods). acs.orgacs.org Once trained, the MLFF can predict the potential energy and forces for new atomic configurations with an accuracy close to the reference QM method but at a fraction of the computational cost, often comparable to that of classical force fields. acs.org

This approach allows for large-scale MD simulations with ab initio accuracy. researchgate.net MLFFs can be generated "on-the-fly" during a simulation, where the model is actively and automatically improved whenever it encounters a new configuration for which its prediction is uncertain. researchgate.net This technique has been successfully applied to calculate material properties like melting points and to study complex interfaces. researchgate.net

While the direct application of MLFFs to this compound is an area of ongoing research, the methodology is well-established. By generating a comprehensive QM dataset for this compound and its reaction intermediates, an MLFF could be developed. frontiersin.org Such a force field would enable extensive simulations of its dynamics, reactivity, and interactions in complex environments like aqueous solutions or biological systems, with unprecedented accuracy and efficiency. acs.org

Machine-Learning Force Field (MLFF) Methods

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To study chemical reactions and phenomena involving electronic rearrangement, such as bond formation and breaking, a quantum mechanical (QM) description is necessary. mpg.de However, performing QM calculations on an entire biological system, including the solvent, is computationally prohibitive. mdpi.com Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a solution by partitioning the system into two regions. mpg.deresearchgate.net

A small, chemically active region (e.g., the this compound substrate and key interacting residues or water molecules) is treated with a QM method, providing high accuracy for the reactive center. The rest of the system, such as the bulk solvent and distant parts of a protein, is treated with a classical MM force field. mpg.deacs.org The total energy of the system is a combination of the QM energy, the MM energy, and the interaction energy between the two regions. researchgate.net

A critical aspect of QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. acs.org This is often handled using "link atoms," typically hydrogens, which saturate the valency of the QM region. acs.org The interaction between the QM and MM regions can be described at different levels of theory, with the "electrostatic embedding" scheme being a common and effective approach. mpg.de In this scheme, the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the classical environment. mpg.de

QM/MM simulations have been applied to study methyl phosphate in solution. For example, to analyze the interaction between mono-methyl phosphate (MMP) and its solvation environment, the MMP molecule and its closest water molecules can be defined as the QM region, while the rest of the water is the MM region. nih.govacs.org This approach allows for a detailed investigation of phenomena like charge transfer between the solute and solvent. nih.gov Furthermore, QM/MM methods are essential for calculating free energy surfaces for reactions like the hydrolysis of phosphate monoesters, providing insight into reaction mechanisms and activation barriers that would be inaccessible to purely classical simulations. nih.gov

Electronic Structure and Reactivity Descriptors

HOMO-LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical descriptor of molecular properties. acs.org

Chemical Reactivity: A small energy gap implies that the molecule can be excited easily, indicating high chemical reactivity and low kinetic stability. mdpi.com

Electronic Properties: The E_gap is instrumental in designing molecules with specific optoelectronic properties, as it approximates the electrical band gap. acs.org

For phosphate-containing compounds, HOMO-LUMO analysis provides insight into their reactivity. While specific data for this compound is not detailed in the provided context, analysis of related molecules like 3-methyl 2-vinyl pyridinium (B92312) phosphate demonstrates the application. grafiati.com The HOMO and LUMO energies are calculated using methods like Density Functional Theory (DFT) with a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)). grafiati.com From these energies, various reactivity descriptors can be calculated. mdpi.com

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (E_gap) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. mdpi.com |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. mdpi.com |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. mdpi.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. mdpi.com |

This table presents the general formulas and descriptions for key quantum chemical parameters derived from HOMO and LUMO energies.

Analysis of the HOMO and LUMO spatial distribution shows where the molecule is likely to donate or accept electrons, respectively, which is key to understanding charge transfer interactions within the molecule. sapub.org

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals from a QM calculation into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.de This provides an intuitive understanding of the bonding and electronic structure of a molecule, including donor-acceptor interactions that describe charge delocalization. nih.gov

NBO analysis has been used in a combined QM/MM framework to investigate the interactions between mono-methyl phosphate (MMP) and its aqueous solvation shell. nih.govacs.org These studies reveal significant insights into the nature of phosphate-water interactions. A key finding is that a notable amount of charge is transferred from the MMP molecule to the neighboring water molecules. nih.govacs.org This charge transfer is not a minor perturbation; its contribution to the interaction energy is comparable in magnitude to the classical electrostatic and polarization components. nih.gov

The analysis can pinpoint the specific orbitals involved in these interactions. For instance, second-order perturbation theory within the NBO framework can estimate the stabilization energy (E⁽²⁾) associated with a donor-acceptor interaction between a filled NBO (donor) and an empty NBO (acceptor). uni-muenchen.de For MMP in water, significant interactions are found between the lone pair orbitals of the phosphate's oxygen atoms and the antibonding σ* orbitals of the O-H bonds of nearby water molecules. nih.gov

| Interaction Type | Donor NBO | Acceptor NBO | Key Finding |

|---|---|---|---|

| Solute-Solvent Charge Transfer | MMP Oxygen Lone Pairs (LP) | Water O-H Antibonding (σ*) | Significant charge transfer from phosphate to water, contributing substantially to solvation energy. nih.govacs.org |

| Bonding Character | P-O Bonds | - | NBO analysis reveals the degree of polarization and hybridization of the P-O bonds, which can be compared between different theoretical models (e.g., DFTB vs. B3LYP). nih.gov |

This table summarizes key findings from NBO analyses on methyl phosphate systems.

By comparing NBO results from different levels of theory, such as the approximate DFTB method and the more robust B3LYP functional, researchers can validate and understand the limitations of the computational models used. nih.gov For phosphates, such comparisons have shown that while DFTB provides a physically sound description of bonding, it can overestimate the ionic nature of the pentavalent phosphate group. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for understanding and predicting the reactive behavior of a molecule, as it visualizes the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to represent different potential values:

Red/Yellow/Orange: Regions of negative potential, which are rich in electrons. These sites are attractive to electrophiles (positive charges) and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.net

Blue: Regions of positive potential, which are electron-deficient. These sites are repulsive to positive charges but attractive to nucleophiles (negative charges). uni-muenchen.de

Green: Regions of near-zero or neutral potential. wolfram.com

For a molecule like this compound, the MEP map would clearly show the most electron-rich parts of the molecule. The oxygen atoms of the phosphate group, particularly the deprotonated ones, would exhibit a strong negative electrostatic potential, identifying them as the primary sites for interacting with cations (like Mg²⁺) or for acting as proton acceptors in hydrogen bonds. researchgate.net Conversely, the hydrogen atom of the P-OH group would show a positive potential, marking it as a hydrogen bond donor site.

MEP analysis assists in optimizing the understanding of electrostatic interactions between a ligand and a protein active site and can be used to rationalize the outcomes of chemical reactions. The map provides a clear, visual guide to the molecule's charge landscape, complementing the orbital-based views of reactivity from FMO and NBO analyses. mdpi.com

Solvation Free Energy Calculations for Reaction Systems

The solvent environment can profoundly influence the thermodynamics and kinetics of a chemical reaction. arxiv.org Calculating the solvation free energy (ΔG_solv), which is the free energy change associated with transferring a molecule from the gas phase to a solvent, is crucial for accurately modeling reaction systems. nih.gov

For reactions involving this compound, such as its hydrolysis, computational methods are used to determine the free energy profile of the reaction in an aqueous solution. This is often accomplished using QM/MM simulations to construct a free energy surface, or potential of mean force (PMF). nih.gov This surface maps the free energy of the system as a function of one or more reaction coordinates, which describe the progress of the reaction (e.g., the distance of the breaking P-O bond and the distances involved in proton transfer). nih.gov

Several challenges exist in these calculations:

Extensive Sampling: The system must be simulated long enough to adequately sample all relevant configurations of the solute and solvent, which is computationally expensive, especially at the QM level. arxiv.org

Choice of Model: The accuracy depends on the chosen QM method, the MM force field, and the solvation model (explicit solvent molecules vs. an implicit continuum model). nih.gov

Studies on the hydrolysis of phosphate monoesters have used QM(ab initio)/MM free energy calculations to map the reaction surfaces. nih.gov These calculations can compare the relative free energy barriers of different proposed mechanisms, for example, a path involving one water molecule for proton transfer versus a path involving two. nih.gov

| System/Reaction | Computational Method | Calculated Quantity | Finding/Value |

|---|---|---|---|

| Mg²⁺ Binding to Methyl Phosphate | Alchemical MD (Drude Force Field) | Binding Free Energy | Good agreement with experimental values. acs.orgacs.org |

| Phosphate Monoester Hydrolysis | QM/MM Free Energy Surface (PMF) | Activation Free Energy (ΔG‡) | The free energy barrier for a two-water proton transfer path was found to be 6-9 kcal/mol lower than for a one-water path. nih.gov |

| General Solutes | ESE-PM7 (Continuum Solvation) | Solvation Free Energy (ΔG_solv) | Mean absolute errors of ~1.6 kcal/mol for neutral solutes and ~3.1 kcal/mol for ions in aqueous solution. nih.gov |

This table provides examples of calculated free energy values for phosphate systems and general solvation models.

Ultimately, these calculations provide a quantitative understanding of how the solvent stabilizes reactants, transition states, and products, which is essential for elucidating reaction mechanisms and the sources of catalysis in enzymatic systems that process phosphate-containing substrates. nih.gov

Investigation of Activation Barriers and Transition State Geometries

The hydrolysis of phosphate esters, including this compound, is a fundamental reaction in chemistry and biology. researchgate.net Computational studies, often employing density functional theory (DFT) and ab initio methods, have been crucial in elucidating the mechanisms of these reactions, which can be difficult to distinguish experimentally. researchgate.netacs.org The hydrolysis can proceed through several potential pathways, primarily categorized as associative, dissociative, or concerted mechanisms. rsc.org

Associative (AN+DN): This mechanism involves the formation of a stable pentacoordinated phosphorane intermediate. acs.org

Dissociative (DN+AN): This pathway proceeds through a transient metaphosphate (PO₃⁻) intermediate. acs.orgacs.org

Concerted (ANDN): In this single-step mechanism, bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously, passing through a single transition state. rsc.org This transition state can have either an "associative-like" (tight) or "dissociative-like" (loose) character. rsc.orgnih.gov

Theoretical studies on the hydrolysis of the methyl phosphate anion have indicated that the dissociative mechanism, involving the formation of a metaphosphate ion, is generally more favorable than the associative mechanism, both in the gas phase and in aqueous solution. acs.org For the dissociative pathway, the initial formation of the metaphosphate intermediate is the rate-determining step. acs.org The calculated free energy of activation for the hydrolysis of the methyl phosphate anion in solution has been found to be in close agreement with experimental values. acs.org

The nature of the transition state is highly dependent on factors such as the leaving group, the attacking nucleophile, and the solvent environment. rsc.orgacs.org Computational models have shown that for the hydrolysis of some phosphate esters, the transition state is "loose," resembling a dissociative pathway, which aligns with experimental evidence from kinetic isotope effects and linear free energy relationships. rsc.org For instance, the hydrolysis of p-nitrophenyl phosphate (pNPP) is believed to proceed through a loose, dissociative transition state. rsc.org However, computational energy landscapes for pNPP have sometimes predicted a more associative, substrate-assisted pathway, highlighting the sensitivity of the models to the computational method and parameters used. rsc.org

The activation barrier for hydrolysis is also significantly influenced by the surrounding environment. Solvation models, like the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent. acs.orgnih.gov Studies on dGTP analogues have shown that solvation effects play a crucial role in the reaction energetics. nih.gov Furthermore, enzymatic environments can dramatically lower activation barriers compared to reactions in solution. For example, the calculated activation barrier for the hydrolysis of a dGTP analog was 38.6 kcal/mol in solution, significantly higher than the barrier within a DNA polymerase. nih.gov

| System | Environment | Calculated Activation Barrier (kcal/mol) | Mechanism/Transition State Type |

|---|---|---|---|

| Methyl Phosphate Anion | Aqueous Solution | Within 1.7 kcal/mol of experimental value | Dissociative |

| dGTP Analogue | Solution | 38.6 | Concerted Associative (ANDN) |

| p-Nitrophenyl Phosphate (pNPP) | Implicit Solvent | 27.2 | Solvent-Assisted Dissociative |

| p-Nitrophenyl Phosphate (pNPP) | Implicit Solvent | 34.9 | Substrate-Assisted Associative |

Analysis of Hydrogen Bonding Networks and Proton Transfer Mechanisms

Hydrogen bonding is a critical factor influencing the structure, stability, and reactivity of phosphate compounds. koreascience.kr Computational studies have explored the intricate hydrogen-bonding networks formed by phosphoric acid and its derivatives with surrounding molecules, particularly water. rsc.org Phosphoric acid molecules tend to form more numerous and stronger hydrogen bonds than water, leading to a highly connected and clustered network. rsc.org These properties persist even in aqueous mixtures. rsc.org

In the context of this compound, hydrogen bonds play a crucial role in its interactions and reactions. For instance, theoretical studies of trimethyl phosphate with nitric acid show the formation of strong hydrogen bonds between the phosphoryl oxygen (P=O) of the phosphate and the proton of the acid. koreascience.krresearchgate.net The strength of these bonds, however, decreases as more acid molecules are added to the complex. koreascience.krresearchgate.net

Proton transfer is intimately linked to hydrogen bonding and is a key step in many phosphate reactions, including hydrolysis. scispace.com Computational analyses have shown that proton transfers can be mediated by surrounding molecules, such as water or other ions. researchgate.net For example, in the peptide bond cleavage near an asparagine residue, dihydrogen phosphate ions (H₂PO₄⁻) have been computationally shown to catalyze the reaction by mediating the necessary proton transfers, with a calculated activation barrier of 130 kJ mol⁻¹ (approx. 31 kcal/mol). researchgate.net

The mechanism of proton transfer can be either stepwise or concerted with other processes, like electron transfer (Proton-Coupled Electron Transfer, PCET). pnas.orgdiva-portal.org In enzyme-catalyzed phosphate transfer reactions, a concerted proton transfer from a hydroxyl group to a catalytic base in the enzyme's active site often accompanies the main reaction. scispace.com Quantum mechanics/molecular mechanics (QM/MM) simulations are a powerful tool for studying these enzymatic reactions, revealing that interactions with active site residues, such as hydrogen bonds to the phosphate group's oxygens, are vital for stabilizing the transition state. scispace.com The calculated barrier for such a concerted phosphate and proton transfer in human uridine-cytidine kinase 2 was found to be 15.1 kcal/mol, which is in good agreement with the experimental value of 17.5 kcal/mol. scispace.com

| System | Interacting Species | Calculated Value | Parameter |

|---|---|---|---|

| Trimethyl Phosphate | Nitric Acid (1 molecule) | 9.6 kcal/mol | Average H-bond Strength |

| Trimethyl Phosphate | Nitric Acid (2 molecules) | 7.9 kcal/mol | Average H-bond Strength |

| Trimethyl Phosphate | Nitric Acid (3 molecules) | 6.4 kcal/mol | Average H-bond Strength |

| Asparaginyl Glycine | Dihydrogen Phosphate (catalyst) | 130 kJ/mol (~31 kcal/mol) | Activation Barrier for Proton Transfer |

| ATP in Uridine-Cytidine Kinase 2 | Enzyme Active Site | 15.1 kcal/mol | Activation Barrier for Concerted Phosphate/Proton Transfer |

Computational Adsorption Energy Studies for Phosphate Species on Material Surfaces

The adsorption of phosphate species onto various material surfaces is a process of great importance in fields ranging from environmental remediation to catalysis and materials science. researchgate.netcardiff.ac.uk Computational studies, primarily using DFT, have provided atomic-scale insights into the mechanisms and energetics of these adsorption processes. While studies focusing specifically on this compound are limited, research on related compounds like phosphoric acid and dihydrogen phosphate ions offers valuable understanding. mdpi.comlsu.edu

These studies investigate the interaction of phosphate species with surfaces such as metal oxides (e.g., CeO₂, γ-Al₂O₃, Fe₃O₄), zeolites, and clays (B1170129). researchgate.netcardiff.ac.ukmdpi.comlsu.eduacs.org The adsorption energy, which quantifies the strength of the interaction, is a key parameter calculated in these studies. mdpi.com A higher adsorption energy generally indicates a more stable and favorable interaction.

Several factors influence the adsorption energy and geometry:

Surface Composition and Structure: The type of material and the specific surface plane exposed significantly affect adsorption. For example, the adsorption of sodium dihydrogen phosphate (NaH₂PO₄) is much more effective on Y-type faujasite zeolite (adsorption energy of 161 kJ/mol) compared to X-type (31.64 kJ/mol), a difference attributed to the Si/Al ratio and the resulting molecular conformations. mdpi.com

Adsorption Site: On oxide surfaces, phosphate species can interact with surface hydroxyl groups or directly with metal cations. researchgate.netacs.org On amorphous silica (B1680970) (a-SiO₂), the most stable adsorption geometry for several organophosphorus compounds involves hydrogen bonding between two surface Si-OH groups and the phosphoryl oxygen (P=O). acs.org

pH and Protonation State: The protonation state of the phosphate species, which is dependent on the pH of the environment, is critical. Studies on magnetite (Fe₃O₄) have investigated the interaction of both diprotonated and monoprotonated phosphate species to simulate different pH conditions. cardiff.ac.uk

Formation of Chemical Bonds: Adsorption can be physical (physisorption) or chemical (chemisorption). Chemisorption involves the formation of chemical bonds, such as P-O-metal bonds, with the surface. On CeO₂(111), theoretical analysis shows that phosphoric acid and model phosphate monoesters can adsorb non-dissociatively, with the phosphorus atom bonding to a lattice oxygen atom. lsu.edu

| Adsorbate | Surface Material | Adsorption Energy (kJ/mol) | Adsorption Type/Notes |

|---|---|---|---|

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Y-type Faujasite Zeolite | 161 | More effective adsorption |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | X-type Faujasite Zeolite | 31.64 | Less effective adsorption |

| Dihydrogen Phosphate (H₂PO₄⁻) | Hydrated Fe oxide | 94.4 | Bidentate complex at low pH |

| Dihydrogen Phosphate (H₂PO₄⁻) | Modified Polyether Sulfone | 22.5 | - |

| Methanol (B129727) | (001) Schreibersite (Fe₂NiP) | -92.3 | Dissociation energy |

Role and Interactions of Methyl Hydrogen Phosphate in Biochemical Systems

Mechanistic Role in Metabolic Pathways

Methyl hydrogen phosphate (B84403), a monoalkyl phosphate, plays several key roles in the biochemical processes of various organisms. nih.gov Its involvement ranges from being an intermediate in metabolic pathways to functioning as a signaling molecule.

Intermediate in Phosphate-Related Metabolic Pathways

Methyl hydrogen phosphate serves as a crucial intermediate in metabolic pathways that involve phosphate metabolism. smolecule.com As a simple monoalkyl phosphate, it participates in the complex network of reactions that manage the phosphate balance within cells. nih.gov Organic phosphates, in general, are fundamental to lipid metabolism and the formation of phospholipids, which are essential components of cellular membranes. ontosight.ai The study of such compounds offers insights into the intricate workings of metabolic pathways. ontosight.ai